Picrasidine I

Descripción general

Descripción

Picrasidine I is a dimeric alkaloid derived from the Southern Asian plant Picrasma quassioides. This compound has been demonstrated to possess various pharmacological activities, including anti-inflammatory and anti-osteoclastogenic effects. However, its potential anticancer effect has also been highlighted in recent studies, especially against oral squamous cell carcinoma (Yang et al., 2021).

Synthesis Analysis

The synthesis of related β-carboline alkaloids, such as picrasidine Y, involves stereoisomers synthesis through 7-step chemical reactions using tartaric acid as a starting material. This method has been applied to canthin-5,6-dione compounds, indicating a possible synthesis pathway for picrasidine I as well (Koike et al., 2015).

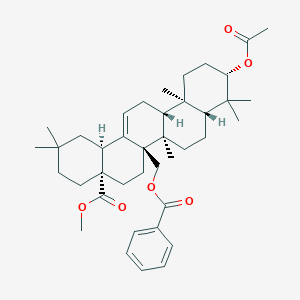

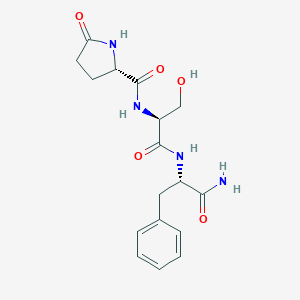

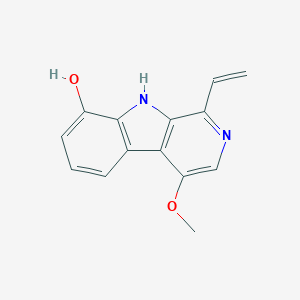

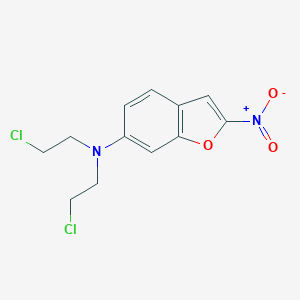

Molecular Structure Analysis

The molecular structure of picrasidine I and related compounds has been determined through spectral analysis and chemical evidence. For example, the structure of picrasidine L was revised based on spectral analysis (Ohmoto & Koike, 1985). Similarly, the absolute configuration of picrasidine Y provides insights into the structural analysis of picrasidine I.

Chemical Reactions and Properties

Picrasidine I has been found to exhibit significant anticancer activity by affecting cellular processes. It reduces cell viability in a dose-dependent manner, arrests cell cycle at G2/M phase, induces apoptosis, and modulates signaling pathways, such as downregulating JNK phosphorylation (Yang et al., 2021).

Physical Properties Analysis

While specific physical properties of picrasidine I are not directly reported, the methodologies used in the synthesis and analysis of related β-carboline alkaloids, including picrasidine Y, suggest a detailed understanding of their physical properties. These include NMR spectroscopy, specific optical rotation, HPLC analysis with chiral columns, and computational molecular simulation (Koike et al., 2015).

Chemical Properties Analysis

The chemical properties of picrasidine I, particularly its interaction with cellular components and signaling pathways, underline its potential as an anticancer agent. Its ability to modulate the expression of genes involved in cell cycle regulation, apoptosis, and MAPK signaling pathway demonstrates the complex chemical interactions at play (Yang et al., 2021).

Aplicaciones Científicas De Investigación

Antiosteoclastogenic Effects : Picrasidine I exhibits antiosteoclastogenic properties by inhibiting inflammation-induced activation of MAPKs, NF-κB, and ROS generation. It also suppresses the gene expression of c-Fos and NFATc1 in osteoclast precursors, suggesting its potential in bone-related diseases and conditions (Kong et al., 2017).

Potential in Treating Mitochondrial Disorders : In a study focused on Leigh syndrome and other mitochondrial disorders, Picrasidine M (related to Picrasidine I) and acerosin are proposed as potential lead compounds for drug development (Chen et al., 2014).

Anti-Insulin-Resistant Drug Development : Picrasidine I is identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), making it a potential lead compound in developing drugs against insulin resistance (Sasaki et al., 2015).

Inhibition of p38α : Picrasidine S, another derivative, is noted as a p38α inhibitor with potential in drug development, providing a novel lead scaffold for further optimization (Shen et al., 2022).

Antimicrobial Applications : Exhibiting strong antimicrobial activities against various human pathogens, Picrasidine S shows promise as a lead compound in antibiotic discovery (Hu et al., 2021).

Cerebral Protection : Picrasidine O is suggested for further development as a cerebral protective drug due to its suppression of neuronal hyperexcitability and increase in glutamic acid (Sasaki et al., 2016).

Cytotoxic Effects in Cancer Cells : Picrasidine I has been shown to induce cytotoxic effects in nasopharyngeal carcinoma cells by modulating heme oxygenase-1 (HO-1) via the ERK and Akt signaling pathways (Ho et al., 2022).

Mecanismo De Acción

Target of Action

Picrasidine I, a dimeric alkaloid isolated from Picrasma quassioides, primarily targets the Mitogen-Activated Protein Kinases (MAPKs) , Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , and Reactive Oxygen Species (ROS) . These targets play crucial roles in cellular processes such as inflammation, cell cycle regulation, and apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHWQLSNGRWJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

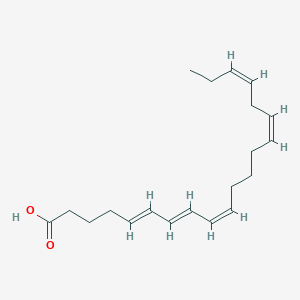

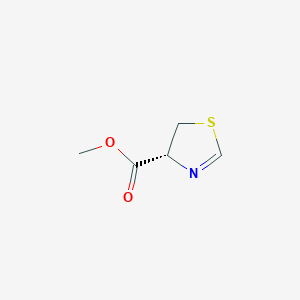

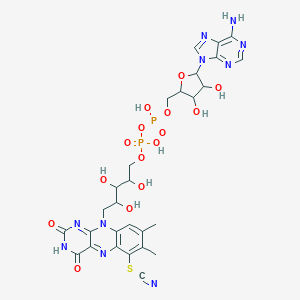

Canonical SMILES |

COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Picrasidine I exert its anticancer effects?

A: Picrasidine I demonstrates anticancer activity through multiple mechanisms. [, ] Research indicates it induces apoptosis (programmed cell death) in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. [, ] This involves the activation of caspases (enzymes responsible for dismantling the cell during apoptosis), upregulation of pro-apoptotic proteins like Bak and Bim, and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. [] Furthermore, Picrasidine I disrupts the mitochondrial membrane potential, a key event leading to apoptosis. [] Additionally, it inhibits the phosphorylation of JNK, a protein kinase involved in cell survival and proliferation, further contributing to its pro-apoptotic effect. []

Q2: What signaling pathways are involved in Picrasidine I's activity?

A: Picrasidine I impacts several key signaling pathways. It downregulates the ERK1/2 and Akt signaling pathways, which are frequently overactive in cancer cells and contribute to uncontrolled growth and survival. [] Furthermore, Picrasidine I treatment leads to an increase in heme oxygenase-1 (HO-1) expression. [] HO-1 is an enzyme with complex roles in cancer, and its upregulation by Picrasidine I is suggested to play a critical role in its apoptosis-inducing effect. []

Q3: Is there evidence suggesting Picrasidine I's potential in specific cancer types?

A: While research is ongoing, studies highlight Picrasidine I's promising activity against Nasopharyngeal carcinoma (NPC) [] and Oral squamous cell carcinoma (OSCC). [] In NPC cells, Picrasidine I induced cytotoxicity and cell cycle arrest. [] Notably, analysis of cancer databases like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) revealed lower levels of HMOX1 mRNA (which encodes HO-1) in patients with Head and Neck Squamous Cell Carcinoma (HNSCC), including NPC, compared to cancer-free individuals, further supporting the potential relevance of HO-1 modulation by Picrasidine I in these cancers. [] In OSCC cells, Picrasidine I similarly reduced cell viability and induced G2/M cell cycle arrest. [] This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)